molecular formula C16H18ClNO3 B11511264 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione

5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11511264
M. Wt: 307.77 g/mol
InChI Key: RIGZUPGSFAYBRP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxypropylamino group, and a cyclohexane-1,3-dione core

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This can be achieved through a Claisen condensation reaction. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, and the hydroxypropylamino group is added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylidene}cyclohexane-1,3-dione include:

    This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.

    Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core but differ in the substituents attached to the core.

    Chlorophenyl compounds: These compounds contain the chlorophenyl group but have different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-hydroxy-2-(3-hydroxypropyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H18ClNO3/c17-13-4-1-3-11(7-13)12-8-15(20)14(16(21)9-12)10-18-5-2-6-19/h1,3-4,7,10,12,19-20H,2,5-6,8-9H2

InChI Key

RIGZUPGSFAYBRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCCCO)C2=CC(=CC=C2)Cl

Origin of Product

United States

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